molecular formula C25H24N2O4S B2899809 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid CAS No. 2138331-77-6

2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B2899809
CAS RN: 2138331-77-6
M. Wt: 448.54
InChI Key: POFWXMMGKUICON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis . The Fmoc group is attached to a piperidin-4-yl moiety, which is further linked to a thiazole ring and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The Fmoc group consists of a fluorene moiety attached to a carbamate group. The piperidin-4-yl group is a six-membered ring containing one nitrogen atom, and the thiazole ring is a five-membered ring containing one nitrogen atom and one sulfur atom .


Chemical Reactions Analysis

The Fmoc group is commonly used in peptide synthesis because it can be removed under mild basic conditions, which allows for the selective deprotection of the N-terminus of a peptide . The specific reactions that this compound would undergo would depend on the reaction conditions and the presence of other reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure of the molecule. The presence of the Fmoc group, the piperidin-4-yl group, the thiazole ring, and the carboxylic acid group would all contribute to the properties of the compound .

Scientific Research Applications

Synthesis of Fluorinated Compounds

The compound EN300-658218 serves as a precursor in the synthesis of fluorinated fluorenones, which are essential in creating polyhalogenated dibenzochrysenes and geodesic hydrocarbons . These fluorinated compounds have significant applications in materials science, particularly in the development of high-performance polymers and electronics.

Aerobic Oxidation Processes

EN300-658218 is utilized in the efficient synthesis of 9-fluorenones from 9H-fluorenes through aerobic oxidation . This process is vital in organic chemistry and pharmaceuticals, as it allows for the production of various substituted fluorenones, which are key intermediates in the synthesis of therapeutic agents.

Peptide Synthesis

The compound plays a crucial role in peptide synthesis, particularly in the protection of amino acids during the peptide chain assembly . Its ability to protect the amino group ensures that the peptide bonds form correctly, which is crucial for the production of peptides with precise structures and functions.

Molecular Probes

Due to its unique structure, EN300-658218 can be used to create molecular probes for biological research . These probes can help in studying protein interactions, enzyme activities, and cellular processes, providing insights into the mechanisms of diseases and potential therapeutic targets.

Research Ethics and Scientific Integrity

EN300-658218’s synthesis and application processes align with the principles of research ethics and scientific integrity . Its use in research must adhere to ethical standards, ensuring that the scientific community maintains public confidence in science and upholds the value of research work.

Scientific Ethics Framework

The compound’s development and application are subject to a scientific ethics framework that emphasizes honesty, human dignity, and respect for life . This framework guides researchers in conducting their work responsibly and ethically, which is especially important in fields that directly impact human health and the environment.

properties

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c28-24(29)22-15-32-23(26-22)13-16-9-11-27(12-10-16)25(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFWXMMGKUICON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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